Chirality at C3 Inverts Opioid Functional Selectivity: D-Tic (R) Converts Delta Antagonists into Mu-Preferring Agonists
The (R) configuration of the target compound corresponds to the D-Tic stereochemistry. In the minimal opioid message domain Tyr-Tic-NH₂, substitution of L-Tic with D-Tic completely inverts the functional profile. Tyr-L-Tic-NH₂ behaves as a very selective δ-opioid receptor antagonist, whereas Tyr-D-Tic-NH₂ (the diastereomer built from the (R)-Tic scaffold) is a non-selective agonist lacking δ/μ discrimination [1]. This stereochemical switch has been independently validated in tetrapeptide scaffolds: H-Tyr-Tic-Phe-Phe-NH₂ (L-Tic, i.e., (S) configuration) is a mixed μ-agonist/δ-antagonist, while the D-Tic² analog is a potent μ-selective full agonist with increased intrinsic activity in the mouse vas deferens (MVD) assay [2]. Crystallographic analysis reveals that the Tyr¹–Tic² aromatic ring centroid distance in the antagonist conformation (L-Tic) is 5.9 Å, whereas in the D-Tic agonist conformation it expands to approximately 6.5 Å—a ~0.6 Å difference that dictates which receptor activation state is stabilized [3]. For procurement: selecting the (R) enantiomer explicitly commits a peptide program to the D-Tic pharmacological trajectory. Use of the (S) enantiomer (CAS 936213-74-0) or the racemate (CAS 54329-54-3) would yield the opposite or mixed functional profile, respectively, invalidating SAR interpretation.
| Evidence Dimension | Opioid receptor functional selectivity (δ antagonist vs. μ/δ agonist) conferred by Tic stereochemistry at peptide position 2 |
|---|---|
| Target Compound Data | (R)-Tic (D-Tic) in Tyr-D-Tic-NH₂: non-selective opioid agonist; in H-Tyr-D-Tic-Phe-Phe-NH₂: potent μ-selective full agonist with enhanced intrinsic activity in MVD assay |
| Comparator Or Baseline | (S)-Tic (L-Tic) in Tyr-L-Tic-NH₂: very selective δ-opioid antagonist; in H-Tyr-Tic-Phe-Phe-NH₂: mixed μ-agonist/δ-antagonist (Kiδ = 1.2 nM, Kiμ/Kiδ = 1,410, Ke = 3–8 nM in MVD) |
| Quantified Difference | Functional inversion: antagonist → agonist; Tyr¹–Tic² ring distance shifts from 5.9 Å (L-Tic antagonist) to ~6.5 Å (D-Tic agonist); Kiμ/Kiδ selectivity ratio changes from 1,410 (L-Tic) to non-selective (D-Tic) |
| Conditions | Guinea pig ileum (GPI, μ-receptor) and mouse vas deferens (MVD, δ-receptor) functional assays; X-ray crystallography of TIPP (L-Tic) and D-TIPP (D-Tic) tetrapeptides; radioligand binding with [³H]DAMGO (μ) and [³H]DPDPE (δ) |
Why This Matters
Procurement of the wrong enantiomer would invert the intended pharmacology of the final peptide, making SAR data from one enantiomer non-transferable to the other.
- [1] Temussi, P. A.; Salvadori, S.; Amodeo, P.; Bianchi, C.; Guerrini, R.; Tomatis, R.; Lazarus, L. H.; Picone, D.; Tancredi, T. Selective opioid dipeptides. Biochem. Biophys. Res. Commun. 1994, 198, 933–939. View Source
- [2] Schiller, P. W.; Nguyen, T. M.; Weltrowska, G.; Wilkes, B. C.; Marsden, B. J.; Lemieux, C.; Chung, N. N. Differential stereochemical requirements of mu vs. delta opioid receptors for ligand binding and signal transduction: development of a class of potent and highly delta-selective peptide antagonists. Proc. Natl. Acad. Sci. USA 1992, 89, 11871–11875. View Source
- [3] Deschamps, J. R.; George, C.; Moore, C.; Cudney, R.; Flippen-Anderson, J. L. Constrained linear opioid peptides. IUCr Congress Abstract E0110, 1996. View Source
